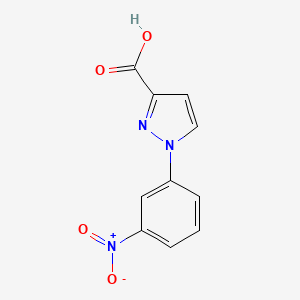

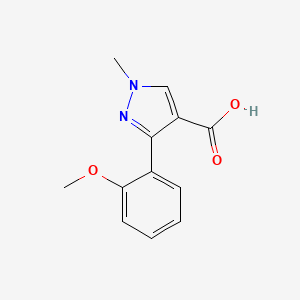

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The 3-nitrophenyl group suggests the presence of a phenyl ring with a nitro group attached at the 3rd position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving α,β-unsaturated ketones with hydrazine hydrate and formic acid .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring attached to a carboxylic acid group and a 3-nitrophenyl group .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles

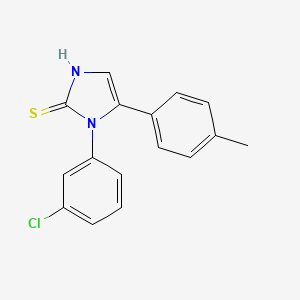

- Summary of Application: A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .

- Methods of Application: The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride .

- Results or Outcomes: The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

2. New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines

- Summary of Application: New fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides .

- Methods of Application: After screening ethanol, toluene and 1-butanol as solvents, butanol-1 was found to be the best choice for the cyclization reaction in order to obtain the highest yields of tricyclic derivatives .

- Results or Outcomes: The chemical structures of the synthesized compounds were elucidated by the analysis of their IR, 1H- and 13C-NMR spectral data .

3. Advancement in methodologies for reduction of nitroarenes

- Summary of Application: The importance of aryl amines as raw materials for various applications has spurred extensive research in developing economic processes for the reduction of nitroarenes .

- Methods of Application: The reduction of 1-nitronaphthalene took a longer time (75 min). The catalyst showed excellent reusability for ten cycles with negligible leaching of the metal and TOF of 83.33 h −1 .

- Results or Outcomes: This reduction system could also reduce the double bonds in stilbene, cinnamyl alcohol and methyl cinnamate .

4. Ketone Reduction by Sodium Borohydride

- Summary of Application: Sodium borohydride is a common reducing agent in the laboratory, especially for the reduction of ketones and aldehydes .

- Methods of Application: A beaker of water, large enough to accept the RBF, is preheated on a hot plate to ca. 85 °C. Using a preheated sand bath in a heating mantle, ca. 5-7 mL of hexanes, a non-polar solvent, is added into the RBF and immersed in the sand bath .

- Results or Outcomes: The reduction process is carried out under these conditions .

5. Suzuki–Miyaura Cross-Coupling Reaction

- Summary of Application: The Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids has been realized for the first time .

- Methods of Application: The Suzuki–Miyaura cross-coupling of 1-aryltriazenes and boronic acids was investigated in detail with the coupling of 1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)diazene and phenylboronic acid .

- Results or Outcomes: The polymer-supported Pd–NHC complex catalyst has been used in this reaction where, as in most of homogeneous catalytic systems, the difficulties of catalyst recovery and recycling constitute major problems .

6. Nitrophenol

- Summary of Application: Nitrophenol is a compound with the formula HOC6H4NO2. It has three isomeric forms .

- Methods of Application: Nitrophenol can be prepared by nitration of aniline followed by replacement of the amino group .

- Results or Outcomes: Nitrophenol is used in the synthesis of various pharmaceuticals and natural products .

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-4-5-12(11-9)7-2-1-3-8(6-7)13(16)17/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHHALAAVBNCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1152836-50-4 | |

| Record name | 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![4,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1416436.png)

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)